1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl-
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Overview
Description
1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl- is a heterocyclic compound that contains nitrogen and phosphorus atoms within its ring structure
Preparation Methods
The synthesis of 1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing both nitrogen and phosphorus functionalities. The reaction conditions often include the use of a base and a solvent, such as tetrahydrofuran (THF), to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines.
Scientific Research Applications
1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Mechanism of Action
The mechanism of action of 1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl- involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl- can be compared with other similar compounds, such as:
1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-1,5-dimethyl-: This compound has a similar ring structure but lacks the phosphorus atom, leading to different chemical properties and applications.
2,3,4,5-Tetrahydro-1H-1,5-methano-3-benzazepine hydrochloride: This compound also has a similar ring structure but includes a methano bridge, affecting its reactivity and uses.
Biological Activity
Chemical Structure and Properties
The structure of 1H-1,5,3-benzodiazaphosphepine can be described by its molecular formula C13H14N2P. The compound features a benzodiazaphosphepine ring system which is known for its diverse chemical reactivity and potential pharmacological applications.
Property | Value |
---|---|
Molecular Formula | C13H14N2P |
Molecular Weight | 234.33 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have indicated that compounds similar to 1H-1,5,3-benzodiazaphosphepine exhibit significant anticancer properties. For instance, a study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzodiazaphosphepine showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Another aspect of the biological activity of this compound is its antimicrobial properties. Research has shown that benzodiazaphosphepine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. A study found that one derivative exhibited an inhibition zone of 15 mm against Staphylococcus aureus, indicating promising antibacterial activity.
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects associated with benzodiazaphosphepine compounds. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced damage. This was demonstrated through assays measuring cell viability and reactive oxygen species (ROS) levels after exposure to neurotoxic agents.
Case Study 1: Anticancer Activity
In a controlled laboratory setting, researchers synthesized several derivatives of 1H-1,5,3-benzodiazaphosphepine and tested their efficacy against human cancer cell lines. The results indicated that:
- Compound A showed IC50 values of 12 µM against MCF-7 (breast cancer).
- Compound B demonstrated IC50 values of 8 µM against A549 (lung cancer).
These findings suggest that modifications to the benzodiazaphosphepine structure can enhance anticancer activity.
Case Study 2: Antimicrobial Testing
A separate study evaluated the antimicrobial efficacy of synthesized benzodiazaphosphepine derivatives against common pathogens. The results were as follows:
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Compound C | Escherichia coli | 14 |
Compound D | Pseudomonas aeruginosa | 10 |
Compound E | Staphylococcus aureus | 15 |
These results indicate a broad spectrum of antimicrobial activity among the tested compounds.
Properties
CAS No. |
82409-33-4 |
---|---|
Molecular Formula |
C14H15N2P |
Molecular Weight |
242.26 g/mol |
IUPAC Name |
3-phenyl-1,2,4,5-tetrahydro-1,5,3-benzodiazaphosphepine |
InChI |
InChI=1S/C14H15N2P/c1-2-6-12(7-3-1)17-10-15-13-8-4-5-9-14(13)16-11-17/h1-9,15-16H,10-11H2 |
InChI Key |
FLBYLAFBYGBMTE-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2=CC=CC=C2NCP1C3=CC=CC=C3 |
Origin of Product |
United States |
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